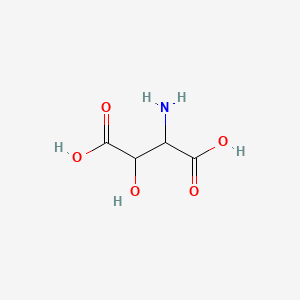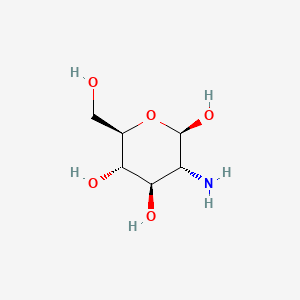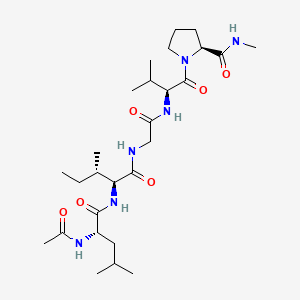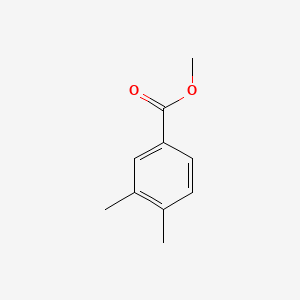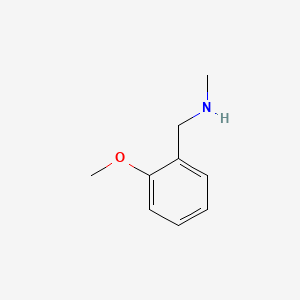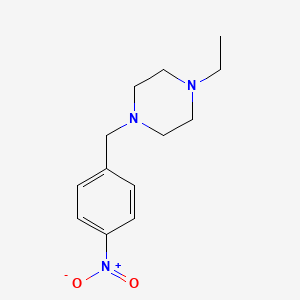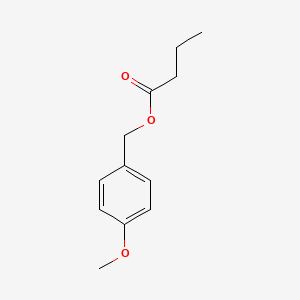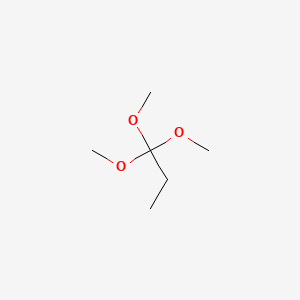
Trimethyl orthopropionate
Overview
Description
Trimethyl orthopropionate, also known as 1,1,1-Trimethoxypropane, is a chemical compound with the linear formula CH3CH2C(OCH3)3 . It has a molecular weight of 134.17 . It is a clear colorless liquid .
Synthesis Analysis
Orthoesters, including this compound, were first synthesized via nucleophilic substitution reaction of chloroform with alkoxides by Williamson and Kay in 1854 . They are considered to be products of the exhaustive alkylation of unstable orthocarboxylic acids .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula CH3CH2C(OCH3)3 . It has a molecular weight of 134.17 .
Chemical Reactions Analysis
Alkyl orthoesters, such as this compound, are valuable and efficient substrates to perform various classes of two-component and multi-component organic reactions . The reaction accomplishment under solvent-free conditions is an eco-friendly process .
Physical And Chemical Properties Analysis
This compound is a clear colorless liquid . It has a density of 0.944 g/mL at 20 °C (lit.) . Its boiling point is 121-122 °C (lit.) , and it has a flash point of 19 °C . The vapor pressure is 35.8mmHg at 25°C . The refractive index is 1.397-1.399 .
Scientific Research Applications
Synthon for Preparation of Acrylates and Lactones : TMP can be used as a synthon for creating 2-substituted acrylates or α-methylene-γ-butyrolactones. This process involves Claisen ortho ester rearrangement with allylic alcohols followed by oxidative-elimination (Raucher, Hwang & Macdonald, 1979).
Preparation of Methyl α-Substituted Acrylates : TMP is effective for the preparation of methyl α-substituted acrylates, utilizing its stability at high temperatures and undergoing Claisen ortho ester rearrangement (Raucher, Macdonald & Lawrence, 1980).
Condensation Reactions with Amines : TMP does not undergo a three-component condensation with anilines and cyclic six-membered active methylene compounds but reacts with five-membered ring compounds. This reaction is particularly effective with primary aliphatic or aromatic amines (Wolfbeis, 1981).
Preparation of Tri-(Pyrrol-2-yl)alkanes : In reactions with pyrrole and chloroacetic acid, TMP leads to the formation of corresponding tri-(pyrrol-2-yl)alkanes (Reese & Yan, 2001).
Trimethyl Lock in Drug Delivery and Cellular Imaging : TMP-based trimethyl lock systems are useful in drug delivery, cellular imaging, and the creation of stimuli-responsive materials. They display increased lactonization reactivity, which can be utilized for controlled release of molecules (Okoh & Klahn, 2018).
Selective Methylation in Chemical Synthesis : TMP is a convenient reagent for the selective methylation of β-OH groups of (poly)hydroxynaphthazarins, offering an alternative to traditional methylation methods (Balaneva, Shestak & Novikov, 2019).
Gas-Phase Elimination Kinetics : TMP is studied for its rates of gas-phase elimination, which follow a first-order rate law. These studies provide insights into the kinetics and thermodynamics of such reactions (Márquez, Dominguez, Mora, Córdova & Chuchani, 2010).
Safety and Hazards
Trimethyl orthopropionate is classified as a highly flammable liquid and vapor . It causes skin irritation and serious eye irritation . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
The global Trimethyl Orthopropionate market size in 2023 was XX Million, and the compound annual growth rate (CAGR) will be XX% from 2024 till 2031 . This suggests that this compound will continue to be a valuable substrate in organic transformations, and its market is expected to grow in the future .
Mechanism of Action
Target of Action
Trimethyl orthopropionate is a chemical compound used as a substrate in various organic transformations . It is a functional group containing three alkoxy groups attached to one central carbon atom . The primary targets of this compound are the reactants in these transformations, which it interacts with to form new compounds .
Mode of Action
This compound interacts with its targets through a process known as nucleophilic substitution . This is a chemical reaction in which an electron-rich nucleophile selectively bonds with or attacks the positive or partially positive charge of an atom or a group of atoms to replace a leaving group; the positive or partially positive atom is referred to as the electrophile .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the organic transformations for which it is used as a substrate . These transformations can involve various classes of two-component and multi-component organic reactions . The downstream effects of these pathways are the formation of new organic compounds .
Pharmacokinetics
It is known that this compound is a clear colorless liquid that is soluble in alcohol, chloroform, ethyl acetate, and ether, and it hydrolyzes slowly in water . These properties can influence its bioavailability in different environments.
Result of Action
The result of this compound’s action is the formation of new organic compounds through various classes of two-component and multi-component organic reactions . The specific molecular and cellular effects depend on the nature of the organic transformations in which it is used as a substrate .
Action Environment
The action of this compound can be influenced by environmental factors such as the reaction medium. For example, it can perform various classes of two-component and multi-component organic reactions under solvent-free conditions, in aqueous media, and in organic solvents . These conditions can influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
1,1,1-trimethoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3/c1-5-6(7-2,8-3)9-4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMNAIODRDOMEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179523 | |
| Record name | Propane, 1,1,1-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24823-81-2 | |
| Record name | 1,1,1-Trimethoxypropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24823-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 1,1,1-trimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024823812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1,1,1-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key analytical challenge in working with Trimethyl orthopropionate, and how has this challenge been addressed?
A1: A key challenge is the accurate and reliable quantification of related substances or impurities present in this compound samples. A recent study [] developed and validated a Gas Chromatography method to address this challenge. This method utilizes a Chemito1000 system equipped with an FID detector and a specific temperature program to separate and quantify this compound and its potential impurities. This validated method provides the necessary sensitivity and accuracy for quality control purposes in various applications.
Q2: What is a novel application of this compound, as highlighted in recent research?
A2: this compound has shown promise as a delayed acid release activator in fracking fluids used in oil and gas extraction []. The compound, incorporated into a tackifying composition coating proppant particles, can be activated under specific downhole conditions. This activation leads to the release of the tackifying agent, improving the performance and placement of proppants in hydraulic fracturing operations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


